![molecular formula C18H22F2O2 B5006807 (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(2,4-difluorophenyl)acetate](/img/structure/B5006807.png)
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(2,4-difluorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,7,7-Trimethyl-2-bicyclo[221]heptanyl) 2-(2,4-difluorophenyl)acetate is a complex organic compound that features a bicyclic structure with a trimethyl substitution and a difluorophenyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(2,4-difluorophenyl)acetate typically involves multiple steps. One common approach is to start with the preparation of the bicyclic core, which can be achieved through a Diels-Alder reaction. The trimethyl substitution is introduced through alkylation reactions, and the difluorophenyl acetate group is added via esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process. The final product is purified using techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(2,4-difluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
科学的研究の応用
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(2,4-difluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(2,4-difluorophenyl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Camphor: A bicyclic compound with a similar structure but different functional groups.
Isobornyl acetate: A similar ester with a different bicyclic core.
Bornyl acetate: Another ester with a similar bicyclic structure.
Uniqueness
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(2,4-difluorophenyl)acetate is unique due to its combination of a bicyclic core with a trimethyl substitution and a difluorophenyl acetate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(2,4-difluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2O2/c1-17(2)12-6-7-18(17,3)15(9-12)22-16(21)8-11-4-5-13(19)10-14(11)20/h4-5,10,12,15H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVJKMKLQMOTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)CC3=C(C=C(C=C3)F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridin-2-amine](/img/structure/B5006728.png)
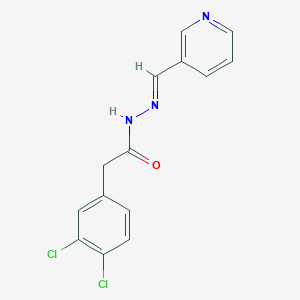
![4-[3-(4-Chlorophenyl)sulfanylpropyl]morpholine;oxalic acid](/img/structure/B5006743.png)
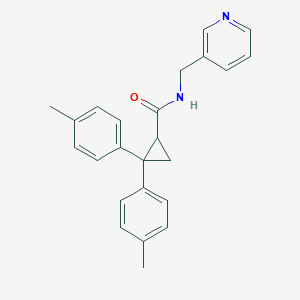
![methyl 4-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B5006756.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5006763.png)
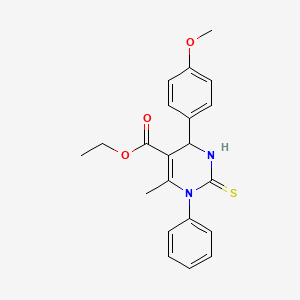
![2-(4-Bromophenyl)-2-oxoethyl 3-[(4-methoxyphenyl)carbamoyl]propanoate](/img/structure/B5006773.png)
![2-[3-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5006799.png)
![(5E)-5-[[4-[2-(3-ethyl-5-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5006802.png)
![2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B5006819.png)
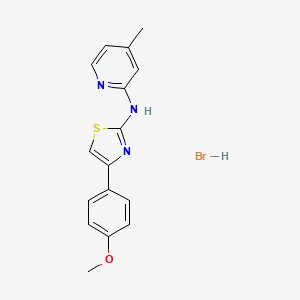
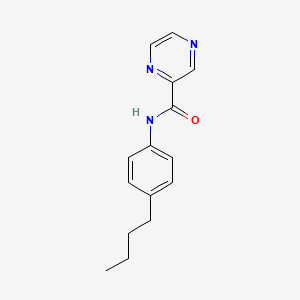
![N-(2,4-dimethylphenyl)-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5006831.png)
